Cupric diethyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cupric diethyldithiocarbamate, also known as this compound, is a useful research compound. Its molecular formula is C10H20CuN2S4 and its molecular weight is 360.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electron Spin Resonance Studies : The kinetics of ligand substitutions in cupric complexes, specifically where diethyldithiocarbamate is replaced by diethyldithiophosphate, has been explored using electron spin resonance. This research provides insights into the thermodynamics and reaction kinetics of these complexes in chloroform solutions (Prabhananda, Shah, & Venkataraman, 1972).
Tetraethylthiuram Disulphide Reactions : The reaction of tetraethylthiuram disulphide (a pseudo-halogen) with metals, including copper, has been studied. It forms salts of diethyldithiocarbamic acid with copper, initially yielding a cupric salt and then a cuprous salt upon prolonged treatment (Fredga, 2010).
Copper Determination in Foodstuffs : The use of 2, 2'-biquinoline for copper determination in foodstuffs has been compared with the diethyldithiocarbamate method, revealing advantages such as less interference by other cations and the ability to determine cuprous and cupric ion separately (Uchiyama & Fukuhara, 1963).
Impact on Herbicide Efficacy : The effect of cupric hydroxide, copper ammonium carbonate, basic copper sulfate, and diethyldithiocarbamate on the efficacy of the herbicide paraquat was studied, indicating a reduction in herbicide effectiveness (Bewick, Stall, Kostewicz, & Smith, 1990).
Spin Transfer in Mixed Ligand Complexes : Research on cupric and vanadyl mixed ligand complexes, involving diethyldithiocarbamate, has been conducted to understand spin transfer mechanisms and hyperfine interactions in these complexes (Krishnamoorthy & Prabhananda, 1978).
Trace Analysis of Metals : A method for the microdetermination of copper using ESR, employing cupric diethyldithiocarbamate complex dissolved in benzene, has been developed. This method is sensitive to very low concentrations of Cu(II)-ion and has applications in trace metal analysis (Yamamoto, Fukumoto, & Ikawa, 1972).
Chemical Reactions of Copper IUDs : The interaction of metallic copper with biological substrates, such as in intrauterine devices (IUDs), has been investigated using diethyl ammonium salt of diethyldithiocarbamic acid. This research contributes to understanding the biochemistry of copper-based contraceptives (Oster, 1972).
Mechanism of Action
Target of Action
Cupric diethyldithiocarbamate (Cu(DDC)2) primarily targets the p97 segregase adaptor NPL4 . This protein plays a crucial role in the p97–NPL4–UFD1 pathway , which is vital for cell survival .
Mode of Action
In the human body, disulfiram is rapidly converted to its reduced metabolite, diethyldithiocarbamate. If copper ions are available, a bis(diethyldithiocarbamate)-copper(II) complex is formed . This complex has the ability to inhibit the cellular proteasome . It is assumed that the complex inhibits the proteasome by a mechanism that is distinct from the clinically used drug bortezomib, targeting the 19S rather than the 20S proteasome . This difference could be explained by inhibition of the JAMM domain of the POH1 subunit within the lid of the 19S proteasome .
Biochemical Pathways
The biochemical pathways affected by Cu(DDC)2 involve the proteasome system . The proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. By inhibiting the proteasome, Cu(DDC)2 disrupts protein homeostasis within the cell, leading to various downstream effects .
Pharmacokinetics
It is known that the compound can be incorporated into nanoparticles for targeted drug delivery . These nanoparticles can be coated with various substances to improve stability and achieve specific targeting of tumors . This suggests that the bioavailability of Cu(DDC)2 can be significantly enhanced through appropriate drug delivery systems.
Result of Action
The primary result of Cu(DDC)2 action is cell death . By inhibiting the proteasome and disrupting protein homeostasis, Cu(DDC)2 induces cell death, particularly in cancer cells . This has led to its investigation as a potential anticancer agent .
Action Environment
The action of Cu(DDC)2 can be influenced by various environmental factors. For example, the compound’s action, efficacy, and stability can be enhanced by incorporating it into nanoparticles and using targeted drug delivery systems . Additionally, the presence of copper ions in the body is necessary for the formation of the active bis(diethyldithiocarbamate)-copper(II) complex .
Safety and Hazards
Future Directions
Dithiocarbamate ligands have been utilized in numerous applications, including their use as enzyme inhibitors and treatment for HIV and other diseases . They have shown promising anticancer activity in both preclinical and clinical studies . Future research may focus on developing more effective therapies using these compounds .
Biochemical Analysis
Biochemical Properties
Cupric diethyldithiocarbamate has been found to interact with various biomolecules. It activates the transcription factor NF-E2-related factor 2 (Nrf2), which is responsible for regulating antioxidant and phase II xenobiotic enzymes . This interaction leads to the upregulation of the expression of downstream proteins .
Cellular Effects
This compound has been observed to have significant effects on various types of cells. In vascular endothelial cells, it rapidly accumulates within cells and induces nuclear translocation of Nrf2 . This leads to the upregulation of the expression of downstream proteins without cytotoxic effects . In cancer cells, it has been found to be directly and potently cytotoxic .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. It binds to Nrf2 and induces its nuclear translocation . This leads to the upregulation of the expression of downstream proteins . It also inhibits the p97 segregase adaptor NPL4, which is vital for cell survival.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found to rapidly accumulate within cells . Over time, this leads to the upregulation of the expression of downstream proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At certain dosages, it has been found to have potent anti-cancer effects . At high doses, it may have toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to inhibit the p97 segregase adaptor NPL4, which is involved in protein degradation. It also activates Nrf2, which regulates antioxidant and phase II xenobiotic enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a unique manner. It rapidly accumulates within cells . This accumulation is higher than that of Cu (II) and Cu (I), indicating that it enters cells via mechanisms independent of the copper transporter CTR1 .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with Nrf2 . This interaction leads to the nuclear translocation of Nrf2 and the upregulation of the expression of downstream proteins .
Properties
{ "Design of the Synthesis Pathway": "Cupric diethyldithiocarbamate can be synthesized by reacting copper(II) sulfate with sodium diethyldithiocarbamate in water followed by filtration and drying.", "Starting Materials": ["Copper(II) sulfate", "Sodium diethyldithiocarbamate", "Water"], "Reaction": [ "Dissolve copper(II) sulfate in water to form a solution.", "Add sodium diethyldithiocarbamate to the copper(II) sulfate solution.", "Stir the solution for several hours to allow the reaction to occur.", "Filter the resulting precipitate and wash it with water to remove any impurities.", "Dry the precipitate under vacuum to obtain Cupric diethyldithiocarbamate." ] } | |
CAS No. |
13681-87-3 |
Molecular Formula |
C10H20CuN2S4 |
Molecular Weight |
360.1 g/mol |
IUPAC Name |
copper;N,N-diethylcarbamodithioate |
InChI |
InChI=1S/2C5H11NS2.Cu/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
InChI Key |
OBBCYCYCTJQCCK-UHFFFAOYSA-L |
SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Cu+2] |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Cu+2] |
13681-87-3 | |
Synonyms |
is(N,N-diethyldithiocarbamate)Cu (II) complex Cu-DDC complex |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.